N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that features a benzothiazole ring and a quinolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the quinolinecarboxamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while nucleophilic substitution can result in various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
- 2-chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of benzothiazole and quinolinecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H10ClN3O3S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H10ClN3O3S/c18-8-5-6-11-12(7-8)25-17(20-11)21-16(24)13-14(22)9-3-1-2-4-10(9)19-15(13)23/h1-7H,(H2,19,22,23)(H,20,21,24) |
InChI Key |
HWNGSJGOBFLEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)O |
Origin of Product |
United States |
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